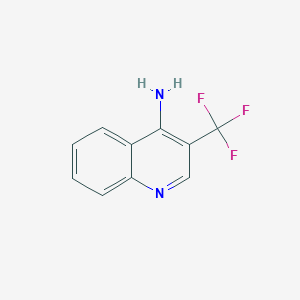

3-(Trifluoromethyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

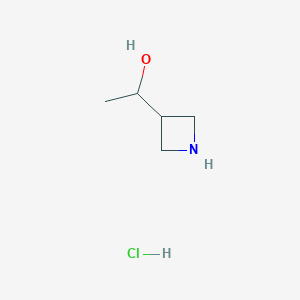

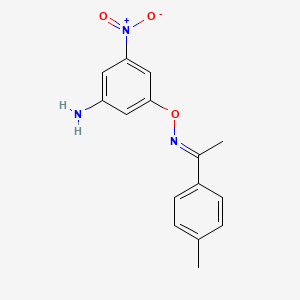

3-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) . The molecular weight of the compound is 212.17 .

Physical And Chemical Properties Analysis

3-(Trifluoromethyl)quinolin-4-amine has a molecular weight of 212.17 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

- Researchers have designed and synthesized a series of 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents (MTAs). These compounds exhibit potent antitumor activity by inhibiting microtubule polymerization . Specifically, compound 5e demonstrated better anti-proliferative activity against HeLa cell lines than combretastatin A-4. It also disrupted tubulin networks and induced apoptosis in HeLa cells .

- The synthesis of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives has been reported. These compounds may possess antimicrobial activity, although further studies are needed to explore their efficacy .

- Compound 5e, a representative derivative, acts as a new class of tubulin inhibitor similar to colchicine. It disrupts tubulin networks, leading to cell cycle arrest at the G2/M phase and apoptosis .

- Researchers have employed structural optimization strategies to design and synthesize 2-(trifluoromethyl)quinolin-4-amine derivatives. These efforts aim to enhance their potency as microtubule-targeted agents for potential drug development .

- The synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives involves the introduction of a trifluoromethyl group. This synthetic methodology could be useful for accessing related compounds with diverse substitution patterns .

- The compound’s unique trifluoromethyl group may confer advantageous pharmacokinetic properties, influencing drug distribution, metabolism, and bioavailability. Researchers explore its potential as a scaffold for novel pharmaceutical agents .

Antitumor Activity

Antimicrobial Properties

Tubulin Inhibition

Drug Design and Optimization

Synthetic Methodology

Pharmaceutical Applications

Safety and Hazards

The safety information for 3-(Trifluoromethyl)quinolin-4-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Several relevant papers were found during the search. These papers discuss the synthesis of quinoline and its analogues , the design and synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents , and the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .

Mechanism of Action

Target of Action

The primary target of 3-(Trifluoromethyl)quinolin-4-amine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, serving as the structural framework for the mitotic spindle, which segregates chromosomes during mitosis .

Mode of Action

3-(Trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the formation and stability of microtubules, leading to alterations in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .

Biochemical Pathways

The disruption of microtubule dynamics by 3-(Trifluoromethyl)quinolin-4-amine affects various biochemical pathways. Most notably, it impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The inhibition of microtubule polymerization by 3-(Trifluoromethyl)quinolin-4-amine leads to significant molecular and cellular effects. It disrupts the tubulin network in cells, arrests cells at the G2/M phase of the cell cycle, and induces apoptosis . These effects can inhibit cell proliferation and induce cell death, particularly in cancer cells .

properties

IUPAC Name |

3-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFXDGNVFQKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

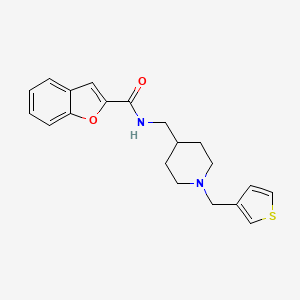

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

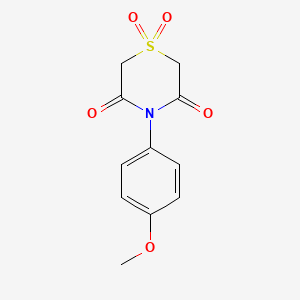

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

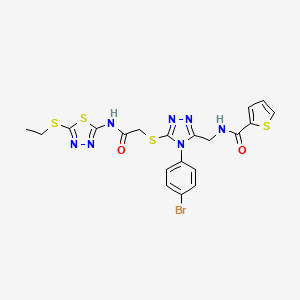

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)

![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)